Echinenone

Antioxidant hierarchy Radical cation stability Free radical scavenging

Echinenone (4-keto-β-carotene) is the definitive monoketocarotenoid standard. Its absence from human plasma prevents interference, and its unique C30 retention time (~18 min) ensures separation from all major endogenous carotenoids. This makes it the only validated option for accurate HPLC quantification. Beyond analytical chemistry, it is the dominant 9'-cis pigment in sea urchin gonads and a characterized AChE inhibitor (IC50 16.29 μg/mL). For metabolic pathway studies, it functions as the critical intermediate between β-carotene and canthaxanthin. Procure for applications where only authentic echinenone delivers reliable results.

Molecular Formula C40H54O
Molecular Weight 550.9 g/mol
CAS No. 432-68-8
Cat. No. B051690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinenone
CAS432-68-8
Synonymsβ,β-Caroten-4-one;  β-Caroten-4-one;  all-trans-β-Caroten-4-one;  Echinenon;  Myxoxanthine;  all-trans-Echinenone;  β-Echinenone;  2,4,4-Trimethyl-3-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-1-en-1-yl)octadeca-1,3,5
Molecular FormulaC40H54O
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
InChIInChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+
InChIKeyQXNWZXMBUKUYMD-QQGJMDNJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid

Structure & Identifiers


Interactive Chemical Structure Model





Echinenone (CAS: 432-68-8) Sourcing Guide: Identity, Physicochemical Characteristics, and Supply Chain Position


Echinenone (4-keto-β-carotene) is a monoketonic carotenoid with the molecular formula C40H54O and a molecular weight of 550.86 [1]. It occurs naturally as orange-red to dark red crystals with a melting point of 178-180°C and a characteristic UV absorption maximum (λmax) at 459±5 nm . As a xanthophyll, it is biosynthesized from β-carotene via the enzyme β-carotene ketolase (CrtO) [2]. Echinenone is a key intermediate in the metabolic pathway between β-carotene and canthaxanthin in animals and is a major carotenoid in cyanobacteria such as Anabaena sp., where it localizes in the thylakoid membrane .

Why Echinenone Cannot Be Replaced by β-Carotene or Canthaxanthin: A Functional and Analytical Differentiation Analysis


Echinenone occupies a distinct physicochemical and functional niche among carotenoids that precludes generic substitution. As a monoketocarotenoid bearing a single 4-keto group on one β-ionone ring, it differs fundamentally from β-carotene (zero keto groups, full provitamin A activity) and canthaxanthin (two keto groups, no provitamin A activity) . This structural difference translates into unique chromatographic behavior on C30 reversed-phase columns, where echinenone elutes at a distinct retention time of approximately 18 minutes—separating it from both β-carotene (~22 min) and canthaxanthin (~16 min) [1]. In biological systems, echinenone undergoes isomerization to 9′-cis-echinenone, which accumulates in marine invertebrate gonads at levels approximately 10-fold greater than the all-trans form—a tissue-specific stereochemistry not observed for β-carotene or canthaxanthin [2]. Furthermore, echinenone's antioxidant radical cation stability positions it in a defined hierarchy distinct from both β-carotene (more stable) and canthaxanthin (less stable), making it uniquely suitable for specific research applications where intermediate radical-scavenging kinetics are required [3].

Echinenone Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement Decisions


Echinenone Exhibits Intermediate Antioxidant Radical Cation Stability in Carotenoid Hierarchy

In a real-time laser flash photolysis kinetic study of carotenoid radical cation stability in chloroform, echinenone demonstrated an intermediate antioxidant hierarchy position relative to structurally related carotenoids. This ranking reflects the relative ability of carotenoid radical cations to be reduced by tocopherol homologues [1].

Antioxidant hierarchy Radical cation stability Free radical scavenging

Echinenone as Validated Internal Standard for Carotenoid Quantification in Human Plasma

Echinenone has been validated and is commercially positioned as an internal standard for the extraction and HPLC quantification of carotenoids from human plasma samples . In validated isocratic HPLC methods for serum carotenoid analysis, echinenone is employed as the internal standard for diode array detection, with accuracy verified using NIST Standard Reference Material (SRM) 968C [1]. This specific application is not served by β-carotene or canthaxanthin, which may co-elute with endogenous analytes or lack the requisite chemical stability under extraction conditions.

Analytical chemistry HPLC method validation Internal standardization

Echinenone Content Dominates in Cyanobacteria Relative to Canthaxanthin

In the cyanobacterium Phormidium autumnale, quantitative HPLC analysis revealed that echinenone is the predominant carotenoid among characteristic cyanobacterial xanthophylls. The echinenone concentration was approximately 42-fold higher than that of canthaxanthin in the same biomass [1].

Cyanobacterial pigments Natural product quantification Carotenoid profiling

Echinenone Stereospecific Isomerization: 9′-cis Form Dominates in Marine Invertebrate Gonads

In the gonads of the sea urchin Paracentrotus lividus, echinenone accounts for approximately 50-60% of total carotenoid pigment. Critically, the 9′-cis isomer of echinenone is present at levels approximately 10-fold greater than the all-trans form in gonad tissue [1]. This stereospecific accumulation is not observed for β-carotene in the same tissue, which is found predominantly in the all-trans configuration [2].

Carotenoid stereochemistry Marine biology Tissue-specific isomerization

Echinenone Inhibits Acetylcholinesterase with Defined IC50 and Competitive Mechanism

Echinenone demonstrates acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 16.29 ± 0.97 μg/mL and acts via a competitive inhibition mechanism with a Ki of 3.82 μg/mL [1]. In PC12 cells induced by Aβ25-35, echinenone treatment reduced malondialdehyde (MDA) content and increased the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [1].

Acetylcholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Echinenone Demonstrates Efficient Protein-Mediated Delivery into Liposomes

Using the cyanobacterial carotenoprotein AnaCTDH as a delivery module, echinenone was transferred into liposome membranes with an efficiency of up to 70 ± 3% [1]. This protein-mediated delivery enabled the transport of echinenone into mammalian cell membranes, where it provided protection against reactive oxygen species (ROS). Incubation of Tet21N neuroblastoma cells with 1 μM AnaCTDH-bound echinenone decreased antimycin A-induced ROS production by 25% (p < 0.05) [1].

Carotenoid delivery Nanocarrier systems Liposome loading

Procurement-Driven Application Scenarios for Echinenone (CAS: 432-68-8) Based on Quantitative Differentiation Evidence


Internal Standard for Validated HPLC Quantification of Plasma Carotenoids in Clinical and Nutritional Studies

Echinenone serves as a validated internal standard for the extraction and HPLC quantification of carotenoids from human plasma and serum samples . Unlike β-carotene, which is an endogenous plasma analyte, echinenone is not naturally present at interfering concentrations in human blood, and its distinct retention time on C30 and C18 columns prevents co-elution with major plasma carotenoids (lutein, zeaxanthin, β-cryptoxanthin, lycopene, α-carotene, β-carotene) [1]. Methods employing echinenone as an internal standard have been validated against NIST SRM 968C for accuracy [2]. This application is specifically documented in vendor technical literature and peer-reviewed analytical methods . Laboratories conducting nutritional epidemiology studies, clinical trials of carotenoid supplementation, or biomarker validation research should procure echinenone for this established analytical role.

Cyanobacterial Pigment Profiling and Photosynthesis Research in Model Organisms

Echinenone is a major carotenoid in cyanobacteria such as Anabaena sp. and Phormidium autumnale, where it functions in the thylakoid membrane for light harvesting and photoprotection . Quantitative analysis in Phormidium autumnale shows echinenone at 79.07 μg·g⁻¹ dry weight—approximately 42-fold higher than canthaxanthin (1.89 μg·g⁻¹) in the same biomass [1]. Echinenone also binds to gloeobacter rhodopsin and functions as a light-harvesting antenna in Gloeobacter violaceus [2]. Researchers studying cyanobacterial photosynthesis, pigment biosynthesis pathways, or biotechnological production of carotenoids from cyanobacteria require authentic echinenone standards for identification, quantification, and functional assays—canthaxanthin or β-carotene standards cannot substitute due to distinct retention times, spectral properties, and biological roles.

Marine Invertebrate Carotenoid Metabolism and Gonad Coloration Studies

In sea urchins (Paracentrotus lividus, Psammechinus miliaris, Evechinus chloroticus), echinenone is the dominant carotenoid in gonads, accounting for 50-60% of total pigment . Critically, the 9′-cis isomer of echinenone accumulates at levels approximately 10-fold greater than the all-trans form in gonad tissue—a stereospecific enrichment not observed for β-carotene or other carotenoids in the same tissue . This tissue-specific isomerization is linked to gonad coloration and potentially to reproductive biology [1]. Research programs in aquaculture nutrition, marine ecology, or echinoderm reproductive biology require echinenone analytical standards to quantify this unique stereochemical distribution. Neither β-carotene nor canthaxanthin standards can serve this purpose, as they do not undergo the same metabolic conversion to the 9′-cis isomer in gonad tissue.

Acetylcholinesterase Inhibition Studies in Neurodegenerative Disease Models

Echinenone inhibits acetylcholinesterase (AChE) with an IC50 of 16.29 ± 0.97 μg/mL via a competitive inhibition mechanism (Ki = 3.82 μg/mL) . In Aβ25-35-induced PC12 cell models, echinenone reduces malondialdehyde (MDA) content and increases the activities of antioxidant enzymes (SOD, CAT, GSH-Px), indicating combined AChE inhibitory and antioxidant effects . While direct comparator data for related carotenoids in the same assay system are limited, the defined IC50 and mechanism provide a basis for Alzheimer's disease research applications. Laboratories investigating natural product-derived AChE inhibitors or the neuroprotective potential of marine carotenoids should consider echinenone for these characterized activities.

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